molecular formula C20H26N2O3 B2932746 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 953167-83-4

2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide

Cat. No. B2932746
CAS RN: 953167-83-4
M. Wt: 342.439
InChI Key: XSLIFAUXEWAYTM-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide” is an organic compound. It contains a dimethoxyphenyl group, a dimethylamino phenethyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 3,4-dimethoxyphenyl and 4-(dimethylamino)phenethyl groups are likely to contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating dimethoxy and dimethylamino groups, as well as the electron-withdrawing acetamide group . These groups could potentially participate in various chemical reactions, but without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo.

Scientific Research Applications

Fluorescent Probes for Environmental Analysis

One study discusses the application of a related molecular probe for the trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in environmental water samples. This probe offers a sensitive detection method for monitoring environmental pollutants, showcasing the compound's utility in environmental chemistry and analysis (Houdier et al., 2000).

Synthetic Applications in Organic Chemistry

Another research area focuses on the synthetic utility of acetamide derivatives. For instance, studies have explored the formation and structural analysis of heterocyclic derivatives, highlighting the compound's role in developing new synthetic routes and molecules with potential biological activities (Banfield et al., 1987).

Anticancer, Anti-inflammatory, and Analgesic Properties

Research on synthesized derivatives of "2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide" has identified compounds with promising anticancer, anti-inflammatory, and analgesic activities. These studies highlight the potential therapeutic applications of these compounds, opening avenues for drug development (Rani et al., 2014).

Analytical Chemistry Techniques

In the field of analytical chemistry, derivatives of the compound have been utilized in developing methods for the sensitive determination of specific analytes. For example, research on the determination of interrelated substances in pharmaceutical compounds demonstrates the compound's utility in improving analytical methodologies (Wei-hua, 2010).

Potential Analgesic Compounds

Additionally, certain derivatives have been studied for their analgesic properties, such as capsaicinoids, which are known for their pain-relieving effects. These studies contribute to understanding the molecular basis of analgesia and the development of new analgesic drugs (Park et al., 1995).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(2)17-8-5-15(6-9-17)11-12-21-20(23)14-16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLIFAUXEWAYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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